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Compound of Interest

Compound Name: 4-Chloropicolinic Acid

Cat. No.: B151655 Get Quote

Introduction

4-Chloropyridine-2-carboxylic acid, also known as 4-chloropicolinic acid, is a pivotal

intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif is

found in various biologically active molecules. This document outlines two common and

effective protocols for the laboratory-scale synthesis of this compound: the oxidation of 4-

chloro-2-methylpyridine and the direct chlorination of 2-pyridinecarboxylic acid.

Chemical Properties:

CAS Number: 5470-22-4[1][2]

Molecular Formula: C₆H₄ClNO₂[1][2]

Molecular Weight: 157.55 g/mol [1][2]

Safety Information
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON

SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously
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with water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing).[2]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume

hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Protocol 1: Oxidation of 4-Chloro-2-methylpyridine
This method involves the oxidation of the methyl group of 4-chloro-2-methylpyridine (also

known as 4-chloro-2-picoline) to a carboxylic acid using a strong oxidizing agent like potassium

permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[1]

Materials
4-chloro-2-methylpyridine

Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)

Sulfuric acid (H₂SO₄) (if using K₂Cr₂O₇)

Potassium hydroxide (KOH)

Hydrochloric acid (HCl)

Anhydrous ethanol

Water

500 mL three-necked or four-necked flask

Stirrer, thermometer, reflux condenser

Heating mantle

Filtration apparatus

Experimental Procedure (Using KMnO₄)
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Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and

reflux condenser, add 10.0 mL (approx. 0.1 mol) of 4-chloro-2-methylpyridine and 200 mL of

water.[1]

Heating: Begin stirring and slowly heat the mixture to 75°C using a heating mantle.[1]

Oxidation: Weigh 39.5 g (0.25 mol) of KMnO₄ powder. Once the reaction temperature

reaches 75°C, add the KMnO₄ in 5 portions. Maintain the temperature between 80-82°C.

Ensure each portion has fully reacted (the purple color disappears, and the solution turns

black-brown) before adding the next.[1]

Completion: After the final addition of KMnO₄, continue stirring at 80-82°C for an additional

30 minutes to ensure the reaction goes to completion.[1]

Work-up:

Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash

the filter cake with 15 mL of hot water twice, combining the filtrates.[1]

Cool the colorless filtrate in an ice bath.

Acidify the solution to a pH of 3-4 by slowly adding concentrated HCl. A white precipitate of

4-chloropyridine-2-carboxylic acid will form.[1]

Isolation:

Filter the precipitate, wash with a small amount of cold water, and dry under vacuum to

obtain the crude product.[1]

Recrystallize from ethanol or water to yield pure 4-chloropyridine-2-carboxylic acid.[1]

Protocol 2: Chlorination of 2-Pyridinecarboxylic
Acid
This protocol involves the direct chlorination of 2-pyridinecarboxylic acid using thionyl chloride

(SOCl₂) with a catalyst. This method can be advantageous as it starts from a more readily

available precursor.
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Materials
2-Pyridinecarboxylic acid (Picolinic acid)

Thionyl chloride (SOCl₂)

Sodium bromide (NaBr) or Bromine (Br₂)

N,N-Dimethylformamide (DMF) (optional co-catalyst)[3]

Toluene

Ethanol

Round-bottom flask with reflux condenser

Stirring plate and magnetic stir bar

Ice bath

Rotary evaporator

Experimental Procedure
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a

scrubber (to neutralize evolving SO₂ and HCl gas), suspend 2-pyridinecarboxylic acid (e.g.,

6.35 mmol, 0.79 g) and sodium bromide (12.7 mmol, 1.30 g) in 10 mL of thionyl chloride.[4]

Reaction: Heat the suspension to a mild reflux (the reaction temperature is often maintained

around 85°C).[3][5] The reaction mixture will typically change color. Reflux for approximately

16-20 hours.[4][6]

Solvent Removal: After cooling to room temperature, dilute the mixture with toluene and

remove the excess thionyl chloride and toluene by rotary evaporation. This process may be

repeated a few times to ensure complete removal of SOCl₂.[6]

Hydrolysis:

Cool the resulting residue in an ice bath to between -2°C and 2°C.[4]
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Under vigorous stirring, slowly and carefully add 20 mL of cold water, ensuring the

temperature remains low. A white precipitate should form.[4] The intermediate 4-chloro-

pyridine-2-carbonyl chloride is hydrolyzed to the carboxylic acid.[6]

Isolation:

Continue stirring the mixture at room temperature for several hours (e.g., 20 hours) to

ensure complete hydrolysis.[4]

Remove the water and any remaining organic solvents by rotary evaporation.[4]

Recrystallize the resulting solid product from a minimal amount of ethanol to obtain pure 4-

chloropyridine-2-carboxylic acid.[4]

Data Summary
The following table summarizes typical yields for the described synthetic routes. Actual yields

may vary based on reaction scale, purity of reagents, and specific conditions.

Protocol
Starting
Material

Key Reagents Reported Yield Reference

1. Oxidation
4-Chloro-2-

methylpyridine

KMnO₄ or

K₂Cr₂O₇
Moderate to High [1]

2. Chlorination

2-

Pyridinecarboxyli

c acid

SOCl₂, NaBr ~28% [4]

2a. Chlorination

2-

Pyridinecarboxyli

c acid

SOCl₂, Br₂, DMF
High (for acyl

chloride)
[3][5]

Note: The yield for Protocol 2a refers to the formation of the intermediate acyl chloride, which is

then hydrolyzed to the final product.

Experimental Workflow Diagrams
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Diagram 1: Synthesis via Oxidation
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Caption: Workflow for the synthesis of 4-chloropyridine-2-carboxylic acid via oxidation.
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Diagram 2: Synthesis via Chlorination
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Caption: Workflow for the synthesis of 4-chloropyridine-2-carboxylic acid via chlorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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